N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide
Description
N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and an oxane ring
Properties
IUPAC Name |
N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(22-11-13-7-4-5-10-21-13)16(19)18(2)15-14(20-3)8-6-9-17-15/h6,8-9,12-13H,4-5,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYFAVXRBEHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=C(C=CC=N1)OC)OCC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxypyridine, which is reacted with methylamine to form N-methyl-3-methoxypyridin-2-amine.
Formation of the Amide Bond: The intermediate is then reacted with 2-(oxan-2-ylmethoxy)propanoyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of N-(3-hydroxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide.
Reduction: Formation of N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)acetamide
- N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)butanamide
Uniqueness
N-(3-methoxypyridin-2-yl)-N-methyl-2-(oxan-2-ylmethoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
